1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-
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Overview
Description
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a compound containing an active methylene group.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Substitution Reactions: Introduction of methoxy groups on the aromatic rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Material Properties: The presence of aromatic and triazole rings may contribute to the compound’s stability and reactivity, making it useful in materials science.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-hydroxy-1,2-bis(4-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with hydroxy groups instead of methoxy groups.
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole ring.
Uniqueness
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
107659-31-4 |
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Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-12-20-21-13-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3 |
InChI Key |
WFULLVLYMPLRIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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